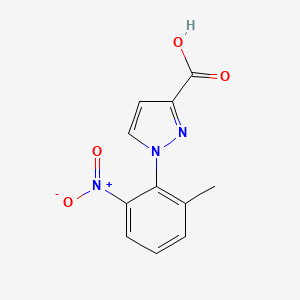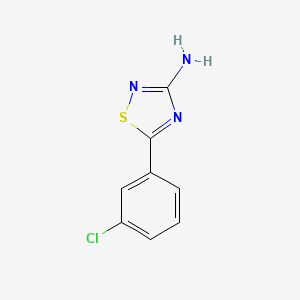
2-Butyl-2-(chloromethyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-(chloromethyl)oxolane is an organic compound with the molecular formula C₉H₁₇ClO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-(chloromethyl)oxolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the halocyclization of alcohols, where an alcohol precursor undergoes intramolecular cyclization in the presence of a halogenating agent . This method ensures the formation of the oxolane ring with the chloromethyl group attached.
Industrial Production Methods
Industrial production of this compound may involve large-scale halocyclization processes, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to ensure efficient production. The compound is then purified using techniques like distillation or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-2-(chloromethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve mild temperatures and solvents like ethanol or acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a carboxylic acid or ketone derivative .
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-(chloromethyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of oxolane derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 2-Butyl-2-(chloromethyl)oxolane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-2-(chloromethyl)oxirane: Similar in structure but with an oxirane ring instead of an oxolane ring.
2-[2-(chloromethyl)butyl]oxolane: Another oxolane derivative with a different substitution pattern.
Uniqueness
2-Butyl-2-(chloromethyl)oxolane is unique due to its specific ring structure and the presence of the chloromethyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo various chemical reactions and its potential use in diverse fields highlight its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C9H17ClO |
|---|---|
Molekulargewicht |
176.68 g/mol |
IUPAC-Name |
2-butyl-2-(chloromethyl)oxolane |
InChI |
InChI=1S/C9H17ClO/c1-2-3-5-9(8-10)6-4-7-11-9/h2-8H2,1H3 |
InChI-Schlüssel |
ATYQTHVLQRYLQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CCCO1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



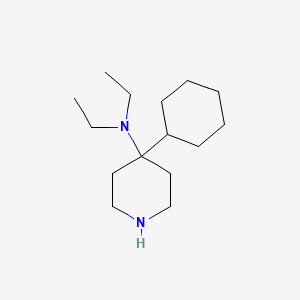

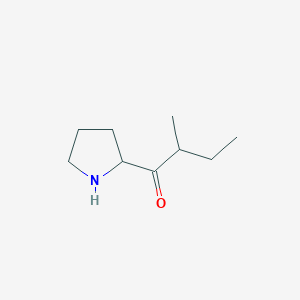
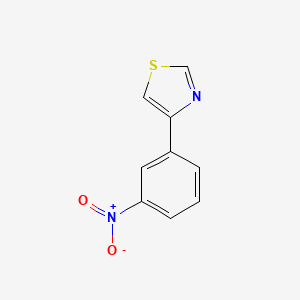

![Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)
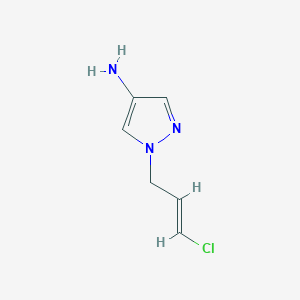
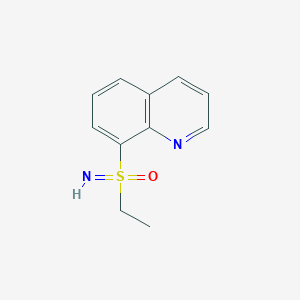
![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
